molecular formula C17H14N2O7 B14137963 2,5-Dioxopyrrolidin-1-yl 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)prolinate

2,5-Dioxopyrrolidin-1-yl 5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)prolinate

Cat. No.: B14137963
M. Wt: 358.3 g/mol
InChI Key: WMNRFVNORBSCDB-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrrolidine and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring and the benzofuran moiety, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate is unique due to its combination of pyrrolidine and benzofuran structures, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H14N2O7/c20-12-6-5-11(17(24)26-19-13(21)7-8-14(19)22)18(12)15-9-3-1-2-4-10(9)16(23)25-15/h1-4,11,15H,5-8H2

InChI Key

WMNRFVNORBSCDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)ON2C(=O)CCC2=O)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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